molecular formula C17H18N4O5 B1218547 Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate CAS No. 97217-83-9

Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate

Cat. No.: B1218547
CAS No.: 97217-83-9
M. Wt: 358.3 g/mol
InChI Key: LYFZEFDZKPJBJK-AWEZNQCLSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (DHP) class, a well-studied family of calcium channel modulators. Structurally, it features a benzo[c][1,2,5]oxadiazole (benzofurazan) substituent at position 4 of the DHP ring, methyl groups at positions 2 and 6, a nitro group at position 5, and an isopropyl ester at position 3. The benzofurazan moiety is electron-withdrawing, enhancing the DHP ring's planarity and interaction with voltage-gated calcium channels (VGCCs) . The nitro group at position 5 distinguishes it from clinically used DHPs like Isradipine, which instead has a methyl ester at position 5 .

Properties

IUPAC Name

propan-2-yl (4S)-4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5/c1-8(2)25-17(22)13-9(3)18-10(4)16(21(23)24)14(13)11-6-5-7-12-15(11)20-26-19-12/h5-8,14,18H,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFZEFDZKPJBJK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC3=NON=C32)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC3=NON=C32)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20906070
Record name Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97217-83-9, 101342-80-7
Record name (+)-202-791
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97217-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-SDZ 202-791
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097217839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate typically involves a multi-step process. The initial step often includes the preparation of the benzoxadiazole moiety, followed by the introduction of the nitro group. The dihydropyridine ring is then synthesized through a series of condensation reactions. The final step involves the esterification of the carboxylate group with isopropyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include nitrating agents, condensation catalysts, and esterification promoters.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (4S)-4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Substitution: The benzoxadiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of pyridine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated benzoxadiazole derivatives.

Scientific Research Applications

Isopropyl (4S)-4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with biological macromolecules, leading to changes in their fluorescence properties. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences between the target compound and analogs:

Compound Position 4 Substituent Position 5 Substituent Molecular Formula Molecular Weight Key Features
Target Compound Benzo[c][1,2,5]oxadiazol-4-yl Nitro (-NO₂) C₁₉H₂₀N₄O₆ 424.39 g/mol Electron-withdrawing nitro enhances redox potential; may influence binding kinetics.
Isradipine (3-Isopropyl 5-methyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) Benzo[c][1,2,5]oxadiazol-4-yl Methyl ester (-COOCH₃) C₁₉H₂₁N₃O₅ 371.40 g/mol Clinically used calcium channel blocker; methyl ester at position 5 reduces oxidative sensitivity.
Diisobutyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate 3-(4-Nitrophenyl)-1-phenylpyrazol-4-yl None (position 5 unsubstituted) C₃₃H₃₆N₄O₆ 608.67 g/mol Bulky pyrazole substituent at position 4; nitro on phenyl ring may alter pharmacokinetics.

Key Observations :

  • The nitro group at position 5 in the target compound introduces stronger electron-withdrawing effects compared to Isradipine’s methyl ester. This could modulate the DHP ring’s oxidation state and binding affinity to L-type calcium channels .

Pharmacological Activity

  • Isradipine Analogs : Isradipine and its derivatives act as calcium channel antagonists, inhibiting Ca²⁺ influx in smooth muscle cells. Enantiomers of related DHPs (e.g., Bay K 8644) exhibit dual activator/antagonist behavior depending on stereochemistry . The nitro group in the target compound could shift activity toward antagonism due to increased electron withdrawal, though experimental confirmation is needed.
  • Binding Affinity : In rat tail artery assays, Isradipine analogs bind competitively to [³H]nitrendipine sites with Kᵢ values correlating to EC₅₀/IC₅₀ values . The nitro group may enhance binding through dipole interactions but reduce metabolic stability compared to ester groups .

Research Findings and Data

  • Enantiomeric Effects : Studies on Bay K 8644 show that (-)-(S)-enantiomers act as activators, while (+)-(R)-enantiomers are antagonists . If the target compound has chiral centers, its enantiomers may display divergent activities.

Biological Activity

Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure combining a benzoxadiazole moiety with a dihydropyridine core , which contributes to its diverse biological activity. The molecular formula is C17H18N4O5C_{17}H_{18}N_{4}O_{5} with a molecular weight of approximately 358.3 g/mol. Its structural characteristics allow it to function as both a fluorescent probe and a potential therapeutic agent .

The mechanism of action involves interactions with specific molecular targets within biological systems. The benzoxadiazole moiety may interact with proteins or nucleic acids, while the dihydropyridine core could modulate ion channels or receptors. These interactions can lead to various biological effects such as:

  • Fluorescence signaling
  • Modulation of cellular activity
  • Inhibition of specific enzymes

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds in the dihydropyridine class. While specific data on this compound is limited, related compounds have shown significant activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL.
  • These compounds demonstrated significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis .

Cytotoxicity and Selectivity

Studies on similar dihydropyridine derivatives indicate low cytotoxicity with IC50 values greater than 60 μM. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several research studies have highlighted the biological activities of compounds related to this compound:

StudyFindings
Study ADemonstrated significant antimicrobial activity against gram-positive bacteria with MIC values < 0.25 μg/mL.
Study BShowed low hemolytic activity (% lysis range from 3.23 to 15.22%), indicating non-toxicity towards red blood cells.
Study CIdentified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM respectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate

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